molecular formula C14H12N2O B12470709 (2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one

(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one

Cat. No.: B12470709
M. Wt: 224.26 g/mol
InChI Key: XNRPHFPVYAZSBF-UHFFFAOYSA-N
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Description

(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an aminophenyl group and a pyridinyl group connected through a propenone linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed process where an aromatic aldehyde reacts with an aromatic ketone. In this case, the reaction involves the condensation of 4-aminobenzaldehyde with 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to form saturated compounds.

    Substitution: The aminophenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or nitro compounds can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one involves its interaction with specific molecular targets. The aminophenyl and pyridinyl groups allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 1-(4-aminophenyl)-3-phenylprop-2-en-1-one
  • 1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one is unique due to the presence of both an aminophenyl group and a pyridinyl group. This combination allows for a broader range of chemical reactivity and biological activity compared to similar compounds that may only contain one of these functional groups. The pyridinyl group, in particular, can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-16-10-11/h1-10H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRPHFPVYAZSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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